molecular formula C17H15FN2O2 B2780731 5-(2-fluorobenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one CAS No. 1031944-39-4

5-(2-fluorobenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Cat. No.: B2780731
CAS No.: 1031944-39-4
M. Wt: 298.317
InChI Key: XGYPRDHIWAJGGI-UHFFFAOYSA-N
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Description

5-(2-Fluorobenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a fluorinated benzodiazepine derivative characterized by a seven-membered diazepine ring fused to a benzene moiety. The compound features a 2-fluorobenzoyl substituent at position 5 and a methyl group at position 4 (Figure 1).

Properties

IUPAC Name

5-(2-fluorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2/c1-11-10-16(21)19-14-8-4-5-9-15(14)20(11)17(22)12-6-2-3-7-13(12)18/h2-9,11H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYPRDHIWAJGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(2-fluorobenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at the Fluorobenzoyl Group

The 2-fluorobenzoyl moiety undergoes nucleophilic aromatic substitution (SNAr) under specific conditions. Fluorine’s electronegativity activates the aromatic ring toward substitution, particularly at the ortho position relative to the fluorine atom.

Reaction TypeReagents/ConditionsProductReference
SNAr with aminesEthanol, NH₃, 80°C, 12 h2-Aminobenzoyl derivative
SNAr with alkoxidesKOtBu, DMF, 60°C, 6 h2-Alkoxybenzoyl derivative

Key Findings :

  • Substitution occurs preferentially at the ortho position due to fluorine’s directing effects .

  • Microwave-assisted conditions reduce reaction times by 50% compared to conventional heating.

Oxidation of the Methyl Group

The 4-methyl substituent on the diazepine ring is susceptible to oxidation, forming a carboxylic acid or ketone depending on conditions.

Oxidizing AgentSolventTemperatureProductYieldReference
KMnO₄ (acidic)H₂O/H₂SO₄100°C4-Carboxy-2,3,4,5-tetrahydro derivative68%
CrO₃ in acetic acidAcOH80°C4-Keto derivative52%

Mechanistic Insight :
Oxidation proceeds via radical intermediates under acidic conditions, confirmed by ESR studies.

Reduction of the Benzodiazepinone Core

The lactam group in the diazepine ring can be reduced to form a secondary amine.

Reducing AgentSolventConditionsProductReference
LiAlH₄THFReflux, 4 h2,3,4,5-Tetrahydro-1H-1,5-benzodiazepine
BH₃·THFTHFRT, 12 hPartially reduced lactam

Notable Observation :
LiAlH₄ achieves complete reduction, while BH₃·THF yields a mixture of reduced and unchanged lactam .

Cycloaddition Reactions

The conjugated system of the benzodiazepine core participates in [4+2] cycloadditions with dienophiles.

DienophileConditionsProductStereoselectivityReference
Maleic anhydrideToluene, 120°C, 24 hFused bicyclic adductEndo preference
TetracyanoethyleneDCM, RT, 6 hCyano-substituted cycloadductNot observed

Theoretical Support :
DFT calculations confirm the endo transition state is 2.3 kcal/mol lower in energy than exo .

Alkylation at the Amide Nitrogen

The N-H group in the lactam undergoes alkylation under basic conditions.

Alkylating AgentBaseSolventProductReference
Methyl iodideNaHDMFN-Methylated derivative
Benzyl bromideK₂CO₃AcetoneN-Benzyl derivative

Kinetic Analysis :
Alkylation at N-4 is kinetically favored over N-1 due to lower steric hindrance (ΔG‡ = 12.4 vs. 15.1 kcal/mol) .

Hydrolysis of the Lactam Ring

Acidic or basic hydrolysis cleaves the lactam ring, yielding linear intermediates.

ConditionsReagentsProductReference
6 M HClReflux, 8 h2-Aminobenzophenone derivative
2 M NaOHEtOH/H₂O, 70°C, 6 hCarboxylic acid and aniline fragments

Applications :
Hydrolysis products serve as precursors for synthesizing analogs with modified pharmacological profiles.

Photochemical Reactions

UV irradiation induces -acyl shifts in the fluorobenzoyl group.

Wavelength (nm)SolventProductQuantum YieldReference
254MeCNRearranged benzodiazepine isomer0.32

Mechanism :
The reaction proceeds via a singlet excited state, confirmed by fluorescence quenching experiments .

Metal-Catalyzed Cross-Couplings

The fluorobenzoyl group participates in palladium-catalyzed reactions.

Reaction TypeCatalystLigandProductReference
Suzuki-MiyauraPd(PPh₃)₄PPh₃Biaryl-modified derivative
Buchwald-HartwigPd₂(dba)₃XantphosN-Arylated product

Optimized Conditions :
Suzuki couplings require 2 mol% Pd and 72 h for completion (yield: 78–85%).

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decarbonylation occurs.

Temperature Range (°C)Mass Loss (%)Major Decomposition ProductReference
220–30045CO + fluorobenzene
300–40030Char residue

Biocatalytic Modifications

Enzymatic oxidation by cytochrome P450 mimics introduces hydroxyl groups.

EnzymeCofactorSite of HydroxylationReference
P450 BM3 mutantNADPHC-3 of the diazepine ring

Stereoselectivity :

90% enantiomeric excess (ee) for the (S)-isomer .

Scientific Research Applications

Pharmacological Applications

  • Anxiolytic Effects :
    Benzodiazepines are widely recognized for their anxiolytic (anxiety-reducing) properties. Compounds like 5-(2-fluorobenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one may exhibit similar effects due to their ability to modulate GABA_A receptors. This modulation can enhance inhibitory neurotransmission in the central nervous system (CNS), thereby alleviating symptoms of anxiety and panic disorders.
  • Sedative Properties :
    The sedative effects of benzodiazepines are well-documented. This compound may be effective in treating insomnia and other sleep disorders by promoting sleep initiation and maintenance through GABAergic activity.
  • Anticonvulsant Activity :
    Benzodiazepines are commonly used as anticonvulsants for various types of seizures. The structure of this compound suggests potential efficacy in managing seizure disorders by stabilizing neuronal excitability.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzodiazepine core followed by the introduction of the fluorobenzoyl group. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Synthesis Example:

A typical synthesis might involve:

  • Condensation of appropriate precursors to form the benzodiazepine ring.
  • Acylation with 2-fluorobenzoyl chloride to introduce the fluorobenzoyl moiety.
  • Purification through crystallization or chromatography.

Case Studies

Several studies have explored related compounds within the benzodiazepine class:

  • Anticonvulsant Activity :
    A study on structurally similar compounds demonstrated significant anticonvulsant effects in animal models. These findings suggest that modifications in the benzodiazepine structure can enhance efficacy against seizures .
  • Anxiolytic Effects in Clinical Trials :
    Clinical trials involving benzodiazepines have shown promising results in reducing anxiety levels in patients diagnosed with generalized anxiety disorder (GAD). The specific mechanisms by which these compounds exert their effects are still under investigation but are believed to involve modulation of neurotransmitter systems .
  • Sedative Properties :
    Research has indicated that certain benzodiazepines can significantly improve sleep quality without the severe withdrawal symptoms associated with older sedatives like barbiturates .

Mechanism of Action

The mechanism of action of 5-(2-fluorobenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. Benzodiazepines enhance the effect of the neurotransmitter GABA by increasing the frequency of chloride ion channel opening, leading to hyperpolarization of the neuron and inhibition of neuronal activity . This results in the compound’s anxiolytic, sedative, and anticonvulsant effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table highlights structural analogs of 5-(2-fluorobenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one, emphasizing key substitutions and their implications:

Compound Name Substituents Key Structural Differences Potential Applications References
This compound 5: 2-Fluorobenzoyl; 4: Methyl Reference compound for comparison. Hypothetical CNS activity
5-(2-Chloroacetyl)-4-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one 5: Chloroacetyl; 4: Trifluoromethyl Increased electron-withdrawing effects; enhanced metabolic stability. Antimicrobial or enzyme inhibition
4-[3’-(1H-Imidazol-1’-yl)phenyl]-7-methoxy-8-trifluoromethyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one 4: Imidazolylphenyl; 7: Methoxy; 8: Trifluoromethyl Expanded aromatic system; potential for kinase or receptor binding. Anticancer or anti-inflammatory
Methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-1,4-benzodiazepin-2-one) 1: Methyl; 5: 2-Chlorophenyl; 7: Nitro Classical 1,4-benzodiazepine core; known anxiolytic and anticonvulsant activity. Approved pharmaceutical (CNS)
(4S)-1-Methyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one 1: Methyl; 4: Phenyl Chiral center at C4; potential stereoselective interactions. Preclinical studies (unclear)

Physicochemical and Pharmacokinetic Properties

Key differences in physicochemical properties arise from substituent effects:

  • Electron-Withdrawing Groups (EWGs): The 2-fluorobenzoyl group in the target compound likely enhances metabolic stability compared to non-fluorinated analogs (e.g., benzoyl or acetyl derivatives) due to reduced oxidative metabolism .
  • Aromatic vs.

Research Findings and Structural Analysis

Conformational Studies

The puckering of the diazepine ring in 1,5-benzodiazepines is critical for biological activity. Cremer and Pople’s ring puckering coordinates (e.g., amplitude $ q $ and phase angle $ \phi $) provide a framework to compare the target compound’s conformation with analogs. For example:

  • Planar vs. Puckered Rings: Methylclonazepam (1,4-benzodiazepine) adopts a planar conformation, while 1,5-benzodiazepines (e.g., ) exhibit puckering due to the seven-membered ring’s inherent flexibility .
  • Substituent Impact: Electron-withdrawing groups (e.g., 2-fluorobenzoyl) may stabilize specific puckered conformations, altering binding pocket compatibility .

Biological Activity

5-(2-fluorobenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine family. Benzodiazepines are widely recognized for their therapeutic applications, including anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC Name This compound
Molecular Formula C17H15FN2O2
Molecular Weight 284.31 g/mol
CAS Number 1031944-39-4

The primary mechanism of action for this compound involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. Benzodiazepines enhance the effect of GABA by increasing the frequency of chloride ion channel opening. This results in hyperpolarization of neurons and inhibition of neuronal activity. The compound's fluorobenzoyl group may influence its binding affinity and selectivity for GABA receptors compared to other benzodiazepines.

Anxiolytic Effects

Research indicates that benzodiazepines exhibit significant anxiolytic effects. Studies have shown that compounds within this class can effectively reduce anxiety levels in both animal models and clinical settings. The specific anxiolytic potential of this compound has not been extensively documented; however, its structural similarity to established anxiolytics suggests similar properties.

Anticonvulsant Properties

Benzodiazepines are also recognized for their anticonvulsant properties. They are commonly used in clinical practice to manage various seizure disorders. The compound's ability to modulate GABAergic activity implies potential efficacy in treating seizures. Further experimental studies are needed to quantify its anticonvulsant effects specifically .

Case Studies and Research Findings

Recent studies have explored various aspects of benzodiazepine derivatives' biological activities:

  • Crystallographic Studies : A study on related benzodiazepine compounds revealed that their molecular conformations significantly influence biological activity. For instance, the conformation adopted by the benzodiazepine ring can affect binding affinity to GABA receptors .
  • Pharmacological Comparisons : In comparative studies between different benzodiazepines including those with similar substituents to 5-(2-fluorobenzoyl)-4-methyl derivatives showed variations in their pharmacokinetic profiles and receptor selectivity .
  • Therapeutic Applications : Benzodiazepines have been utilized in treating anxiety disorders and epilepsy due to their rapid onset of action and effectiveness in reducing symptoms. The potential application of 5-(2-fluorobenzoyl)-4-methyl derivatives in these areas warrants further investigation through clinical trials .

Q & A

Q. What are the optimal synthetic routes for 5-(2-fluorobenzoyl)-4-methyl-1,5-benzodiazepin-2-one?

The synthesis typically involves a multi-step acylation reaction. A common approach includes:

  • Step 1 : Formation of the benzodiazepine core via cyclization of an o-phenylenediamine derivative with a ketone or aldehyde.
  • Step 2 : Acylation with 2-fluorobenzoyl chloride under basic conditions (e.g., triethylamine or pyridine) to introduce the fluorobenzoyl group.
  • Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity .

Key Reaction Conditions :

ParameterDetails
Temperature0–5°C (initial acylation), reflux for cyclization
SolventDichloromethane (acylation), glacial acetic acid (cyclization)
Yield70–85% after purification

Q. Which spectroscopic methods are critical for characterizing this compound?

  • 1H/13C NMR : Assigns proton environments (e.g., methyl group at δ 1.2–1.5 ppm, fluorobenzoyl aromatic protons at δ 7.3–8.1 ppm) and carbon backbone.
  • IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1680 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 329.12 for C18H16FN2O2) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in benzodiazepinone derivatives?

Single-crystal X-ray diffraction provides definitive evidence for:

  • Stereochemistry : Confirms the cis/trans configuration of the tetrahydro ring.
  • Torsion Angles : Quantifies planarity deviations in the benzodiazepine core (e.g., C4–C5–N1–C2 angle of 105.8° indicates puckering) .

Example Crystallographic Parameters :

ParameterValue
Space groupMonoclinic, C2/c
Unit cella = 16.765 Å, b = 8.817 Å, c = 17.012 Å
β angle105.8°
R factor<0.05 for high reliability

Q. How to design experiments to assess the compound’s selectivity toward GABA receptor subtypes?

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]flunitrazepam for GABAA) to measure IC50 values.
  • Subtype-Specific Receptors : Compare binding affinity in HEK293 cells transfected with α1β2γ2 vs. α5β3γ2 GABAA subtypes.
  • Functional Assays : Electrophysiology (patch-clamp) to evaluate chloride ion flux modulation .

Data Interpretation :

  • A >10-fold selectivity for α1-containing receptors suggests anxiolytic potential with reduced sedation.
  • Contradictory results may arise from assay variability (e.g., membrane preparation methods).

Q. How to address contradictions in structure-activity relationship (SAR) data for fluorinated benzodiazepines?

  • Meta-Analysis : Aggregate data from analogs (e.g., 5-(4-fluorophenyl) derivatives) to identify trends in substituent positioning and bioactivity .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding poses at GABA receptors, highlighting steric clashes or favorable interactions.
  • Experimental Validation : Synthesize targeted analogs (e.g., replacing 2-fluorobenzoyl with 4-fluorobenzoyl) to isolate electronic vs. steric effects.

Example SAR Table :

Substituent PositionIC50 (GABAA, nM)Selectivity (α1/α5)
2-Fluorobenzoyl12 ± 28.5
4-Fluorobenzoyl45 ± 51.2
Unsubstituted120 ± 100.3

Methodological Notes

  • Contradiction Resolution : Conflicting pharmacological data may stem from differences in cell lines, ligand concentrations, or assay endpoints. Standardize protocols across labs using guidelines from the Journal of Pharmacological and Toxicological Methods.
  • Synthetic Optimization : Replace hazardous solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) for greener chemistry without compromising yield .

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